REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][CH:3]=1.[Mg].CC.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].[NH4+].[Cl-]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si:14]([CH3:17])([CH3:16])[CH3:15])=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C#C
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
saturated aqueous solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above and the reaction
|
Type
|
CUSTOM
|
Details
|
was brought back to 15°-20° C.
|
Type
|
WAIT
|
Details
|
was continued for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
Over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
EXTRACTION
|
Details
|
extracting with tetrahydrofuran
|
Type
|
WASH
|
Details
|
The extracts were washed with salted water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
by distilling under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |